2,3-Butanediol

Metabolic Engineering Bioprocess Optimization Downstream Processing

For procurement of 2,3-Butanediol (2,3-BDO), this vicinal diol is essential for bio-based 1,3-butadiene monomer synthesis via catalytic dehydration—a pathway inaccessible to terminal diols like 1,4-butanediol. Its stereoisomeric composition (meso/racemic) critically governs downstream selectivity. Specifying this exact C4 platform chemical ensures compatibility with fermentation-derived supply chains and chiral auxiliary applications where enantiopure grades (>99% e.e.) are required.

Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
CAS No. 513-85-9
Cat. No. B046004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Butanediol
CAS513-85-9
Synonyms2,3-butanediol
2,3-butylene glycol
2,3-butylene glycol, (R*,R*)-isomer
2,3-butylene glycol, (R*,R*,)-(+-)-isomer
2,3-butylene glycol, (R*,S*)-isomer
2,3-butylene glycol, (S-(R*,R*))-isomer
2,3-butylene glycol, R-(R*,R*)-isomer
butane-2,3-diol
Molecular FormulaC4H10O2
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESCC(C(C)O)O
InChIInChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
InChIKeyOWBTYPJTUOEWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, miscible at 20 °C
Miscible with water
Easily soluble in low molecular mass alcohols and ketones.
Soluble in alcohol, ether
1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Butanediol (CAS 513-85-9) for Bio-Based Manufacturing: Procurement Guide and Technical Specifications


2,3-Butanediol (2,3-BDO, CAS 513-85-9) is a four-carbon, chiral diol that serves as a platform chemical in the shift toward bio-based manufacturing. It is one of several C3-C4 diols—including 1,3-propanediol, 1,2-propanediol, and 1,4-butanediol—that are now accessible via direct microbial fermentation of renewable feedstocks, positioning it as an alternative to petroleum-derived intermediates [1]. Commercially, it is supplied as a mixture of stereoisomers (meso, (R,R), and (S,S)), with a standard purity specification of ≥97.0% as determined by gas chromatography [2].

Why 2,3-Butanediol Cannot Be Interchanged with Other C3-C4 Diols: Structural Determinants of Performance


The performance of short-chain diols in industrial processes is dictated by the specific position of their hydroxyl groups on the carbon backbone, which governs everything from reactivity to physical properties. In vapor-phase catalytic dehydration, for instance, 2,3-butanediol is demonstrably less reactive than its isomers 1,4-butanediol or 1,3-butanediol [1]. This difference in intrinsic reactivity directly impacts catalyst design and process energy requirements, meaning that a procurement strategy for one diol cannot be met by simply substituting another. Furthermore, 2,3-butanediol's two chiral centers create three distinct stereoisomers, a level of molecular complexity absent in the achiral 1,3-propanediol or the simpler 1,4-butanediol. This stereochemistry is critical for applications demanding high optical purity, such as the synthesis of chiral pharmaceuticals and liquid crystals, where the use of an undefined isomer mixture would yield an ineffective or even detrimental product [2].

Quantitative Comparative Evidence for 2,3-Butanediol (513-85-9) Against Primary Analogs


Fermentation Titer and Productivity of 2,3-Butanediol vs. Co-Produced 1,3-Propanediol

In microbial co-fermentation from glycerol, 2,3-butanediol (2,3-BDO) and 1,3-propanediol (1,3-PDO) are produced simultaneously, but their concentrations and downstream recovery economics differ significantly. A patent on polyol extraction notes that during evaporative concentration of the fermentation broth, 2,3-BDO is lost to the steam condensate at a much higher rate than 1,3-PDO [1]. Specifically, the loss of 2,3-BDO was reported to be approximately three times greater than that of 1,3-PDO, a difference that directly translates to substantial economic impact in large-scale production [1].

Metabolic Engineering Bioprocess Optimization Downstream Processing

Catalytic Dehydration Selectivity: 2,3-Butanediol vs. 1,3-Butanediol

In vapor-phase dehydration over yttria-stabilized zirconia (YSZ) catalysts, the position of hydroxyl groups profoundly influences product selectivity. Under identical reaction conditions (325 °C), 1,3-butanediol achieves a high conversion of 66% with an exceptional unsaturated alcohols selectivity exceeding 98% [1]. In contrast, 2,3-butanediol is characterized as 'less reactive than the other BDOs' under these conditions, leading to lower conversion and altered product distribution [1].

Heterogeneous Catalysis Green Chemistry Biofuel Precursors

Stereochemical Purity: Achieving High Enantiomeric Excess for (2S,3S)-2,3-Butanediol

2,3-Butanediol's three stereoisomers ((R,R), (S,S), and meso) enable the production of optically pure compounds, a feature absent in its achiral competitor 1,4-butanediol. A two-step biocatalytic process using resting cells of K. pneumoniae and B. subtilis was developed to resolve a stereoisomeric mixture [1]. This method yielded 12.5 g/L of (2S,3S)-2,3-butanediol with a stereoisomeric purity of 96.9%, while simultaneously producing 56.7 g/L of (3S)-acetoin with an enantiomeric excess of 96.2% [1].

Chiral Resolution Biocatalysis Pharmaceutical Intermediates

Engineered Strain Performance: 2,3-Butanediol vs. Wild-Type Fermentation

The economic viability of bio-based 2,3-butanediol hinges on achieving high titers, yields, and productivities. A patent from WACKER CHEMIE AG discloses engineered production strains (based on Klebsiella, Raoultella, Paenibacillus, or Bacillus) that exhibit a 3.6- to 34.8-fold increase in acetoin reductase activity compared to the original strain [1]. This enzymatic enhancement directly boosts the conversion of acetoin to 2,3-BDO, the final step in the biosynthetic pathway. Furthermore, a study on R. ornithinolytica B6 achieved a remarkable 2,3-BDO titer of 112.19 g/L, a yield of 0.38 g/g, and a productivity of 1.35 g/L/h through fed-batch fermentation and overexpression of the budABC genes [2].

Strain Engineering Metabolic Flux Industrial Biotechnology

Optimal Deployment Scenarios for 2,3-Butanediol (513-85-9) Based on Comparative Evidence


Production of Optically Pure Pharmaceuticals and Fine Chemicals

Procure 2,3-butanediol when the target application requires a chiral intermediate. As demonstrated, biocatalytic processes can yield (2S,3S)-2,3-butanediol with a stereoisomeric purity of 96.9% [1]. This level of optical purity is essential for synthesizing complex molecules in the pharmaceutical and agrochemical industries, a capability that is not possible with the achiral diol 1,4-butanediol.

Bio-Based Production of Methyl Ethyl Ketone (MEK)

Select 2,3-butanediol as a precursor for methyl ethyl ketone (MEK), a widely used industrial solvent. Patented dehydration processes over solid acid catalysts achieve 2,3-BDO conversion rates exceeding 95% and MEK yields over 91%, demonstrating a viable, high-efficiency route from a renewable feedstock to a commodity chemical [2].

High-Titer Fermentation for Cost-Sensitive Biofuel and Commodity Chemical Markets

Source 2,3-butanediol from suppliers utilizing advanced metabolic engineering. Fermentation processes have been validated to reach titers of 112.19 g/L with a yield of 0.38 g/g [3]. These performance metrics are critical for achieving the economic targets necessary to compete with petroleum-derived chemicals in large-volume markets like biofuels and solvents.

Specialty Solvent and Humectant in Cosmetic Formulations

Specify 2,3-butanediol for its unique combination of humectant and solvent properties in personal care products. While safety data is still under review, its defined role as a humectant and solvent differentiates it from other alkane diols in cosmetic formulations [4]. Procurement should be paired with a robust safety data sheet (SDS) from the vendor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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